An In-Depth Technical Guide to the Chemical Properties of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, fused ring system serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this core structure have shown promising activity as modulators of key biological targets, including Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), the RhoA/ROCK pathway, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), indicating its potential in the treatment of inflammatory diseases, cancer, and metabolic disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, aimed at supporting further research and development in this field.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is presented below. These properties are crucial for its handling, characterization, and application in chemical synthesis and biological assays.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂S | [1] |
| Molecular Weight | 182.24 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 179-184 °C | [1] |
| Boiling Point | Not available | |
| pKa | Estimated to be similar to thiophene-3-carboxylic acid (~3.5-4.5) | |
| Solubility | Generally soluble in organic solvents such as ethanol, methanol, DMSO, and chloroform. Limited solubility in water. | [2][3] |
Synthesis
The synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is typically achieved through a two-step process involving the Gewald reaction followed by hydrolysis.
Experimental Protocol:
Step 1: Gewald Reaction for Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
The Gewald reaction is a multi-component reaction that provides a straightforward route to substituted 2-aminothiophenes.[4][5][6]
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Reactants: Cyclohexanone, ethyl cyanoacetate, and elemental sulfur.
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Base Catalyst: A weak base such as morpholine or diethylamine.
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Solvent: Ethanol or methanol.
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Procedure:
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To a stirred mixture of cyclohexanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents) and a catalytic amount of morpholine.
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Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
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Upon completion, cool the reaction mixture to room temperature. The product, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, will often precipitate out of the solution.
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Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.
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Step 2: Hydrolysis to 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid
The ester intermediate is then hydrolyzed to the corresponding carboxylic acid.
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Reactants: Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and a strong base like sodium hydroxide or potassium hydroxide.
-
Solvent: A mixture of ethanol and water.
-
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20%).
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Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3.
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The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry thoroughly.
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Below is a DOT script representation of the synthesis workflow.
Chemical Reactivity and Stability
The chemical reactivity of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is primarily dictated by the carboxylic acid functional group and the electron-rich thiophene ring.
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Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental for the synthesis of various derivatives for structure-activity relationship (SAR) studies.
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Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution reactions, although the presence of the deactivating carboxyl group at the 3-position will direct incoming electrophiles to the 2-position. The tetrahydro-benzo fused ring influences the aromaticity and reactivity of the thiophene core.
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Stability: The compound is generally stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing agents or high temperatures may lead to degradation.
Spectroscopic Properties
The structural elucidation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its derivatives relies on standard spectroscopic techniques.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (δ 10-13 ppm).- A singlet for the proton at the 2-position of the thiophene ring (δ ~7-8 ppm).- Multiplets for the eight protons of the tetrahydro-benzo fused ring (δ ~1.7-2.8 ppm). |
| ¹³C NMR | - A signal for the carboxylic carbon (δ ~165-175 ppm).- Signals for the thiophene ring carbons (δ ~120-140 ppm).- Signals for the sp³ hybridized carbons of the cyclohexene ring (δ ~20-30 ppm). |
| Infrared (IR) | - A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (1680-1710 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons.- C-S stretching vibrations.[7] |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 182.24).- Fragmentation patterns involving the loss of the carboxyl group and cleavage of the tetrahydro-benzo ring. |
Biological Activity and Signaling Pathways
Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid have been identified as modulators of several important signaling pathways, highlighting their therapeutic potential.
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RORγt Modulation: Certain derivatives act as inverse agonists of RORγt, a key transcription factor in the differentiation of Th17 cells.[8] By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17, making them potential candidates for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis.[9][10]
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RhoA/ROCK Pathway Inhibition: Some derivatives have been shown to target the RhoA/ROCK signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, migration, and invasion.[11][12][13] Inhibition of this pathway can lead to anti-cancer effects.
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SREBP-1c Pathway Inhibition: A derivative of this scaffold has been reported to inhibit the SREBP-1c pathway, a key regulator of lipid metabolism.[8][14][15][16] This suggests a potential application in the treatment of metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.
Below is a simplified representation of the RORγt signaling pathway, a key target for derivatives of this compound.
Conclusion
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid represents a privileged scaffold in medicinal chemistry. Its straightforward synthesis and the versatility of its chemical functional groups allow for the generation of diverse libraries of compounds for biological screening. The demonstrated activity of its derivatives against key signaling pathways implicated in various diseases underscores the importance of further investigation into this chemical entity. This guide provides a foundational understanding of its chemical properties and biological relevance to aid researchers in the design and development of novel therapeutics based on this promising core structure.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medical.mu.edu.iq [medical.mu.edu.iq]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 10. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
